Rhenium trioxide

Catalog No.
S1502867
CAS No.
1314-28-9
M.F
O3Re
M. Wt
234.21 g/mol
Availability
In Stock
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Rhenium trioxide

CAS Number

1314-28-9

Product Name

Rhenium trioxide

IUPAC Name

trioxorhenium

Molecular Formula

O3Re

Molecular Weight

234.21 g/mol

InChI

InChI=1S/3O.Re

InChI Key

YSZJKUDBYALHQE-UHFFFAOYSA-N

SMILES

O=[Re](=O)=O

Canonical SMILES

O=[Re](=O)=O

Catalysis:

Rhenium trioxide demonstrates remarkable catalytic activity in various chemical reactions. Its ability to facilitate reactions at lower temperatures and pressures makes it an attractive alternative to traditional catalysts. Research explores its potential in processes like:

  • Hydrogenation: ReO₃ can efficiently convert unsaturated organic compounds into saturated ones, playing a crucial role in the production of various chemicals and fuels .
  • Oxidation: Rhenium trioxide exhibits high activity in oxidizing organic molecules, finding potential applications in environmental remediation and selective oxidation reactions in organic synthesis .

Electrochemistry:

Rhenium trioxide possesses interesting electrochemical properties, making it a valuable material for research in various areas, including:

  • Solid-state electrolytes: ReO₃ shows potential as a solid electrolyte material for use in next-generation batteries due to its high ionic conductivity and stability .
  • Electrochromic devices: ReO₃ exhibits electrochromic properties, meaning its color changes with applied voltage, making it a potential candidate for smart windows and displays .

Nanomaterials:

Rhenium trioxide nanoparticles exhibit unique properties distinct from their bulk counterparts, attracting research interest in various areas like:

  • Biomedical applications: ReO₃ nanoparticles are being explored for their potential use in drug delivery, biosensing, and cancer therapy due to their biocompatibility and unique properties .
  • Catalysis: Similar to bulk ReO₃, nanoparticles demonstrate enhanced catalytic activity in various reactions, offering potential advantages like increased surface area and tunable properties .

Other Applications:

ReO₃ is being explored for various other research endeavors, including:

  • Gas sensors: Due to its sensitivity to specific gases, ReO₃ has potential applications in developing high-performance gas sensors for environmental monitoring and industrial processes .
  • Optoelectronics: ReO₃ exhibits interesting optical properties, making it a potential candidate for applications in optical devices and solar cells .

Rhenium trioxide, with the chemical formula ReO₃, is a notable metal oxide that exhibits unique properties. It is characterized by its metallic conductivity at room temperature, which is unusual for metal oxides that typically act as insulators or semiconductors. The structure of rhenium trioxide resembles that of perovskite but lacks a body-centered cation in its lattice. The rhenium ion in this compound exists in the +6 oxidation state and is coordinated to six oxide ions, forming an octahedral geometry. This configuration contributes to its distinctive electronic properties, including a partially filled conduction band that allows for exceptional charge mobility .

, including those involved in organic synthesis.
  • Electronics: Due to its metallic conductivity, it is explored for use in electronic devices and as a material for thin films.
  • Research: Rhenium trioxide serves as a model compound for studying transition metal oxides and their properties.
  • Additionally, its unique properties make it a candidate for applications in advanced materials science .

    Rhenium trioxide can be synthesized through several methods:

    • Thermal Oxidation: Rhenium metal can be oxidized by heating it in an oxygen-rich environment.
    • Chemical Vapor Deposition: This method involves the deposition of rhenium compounds onto substrates from gaseous precursors at elevated temperatures.
    • Solvothermal Synthesis: Involves the reaction of rhenium precursors in a solvent under high temperature and pressure conditions, promoting the formation of rhenium trioxide crystals.

    These methods allow for control over the particle size and morphology of the resulting rhenium trioxide .

    Studies on the interactions of rhenium trioxide with other compounds reveal its reactivity patterns:

    • It can react with halogens to form various rhenium halides.
    • The interaction with strong acids leads to the formation of perrhenic acid.
    • Its behavior in redox reactions demonstrates its potential as an oxidizing agent under certain conditions

      Rhenium trioxide shares similarities with other metal oxides but possesses unique characteristics that distinguish it from them. Below are some similar compounds:

      CompoundFormulaOxidation StateConductivityUnique Features
      Molybdenum TrioxideMoO₃+6SemiconductorCommonly used as a catalyst
      Tungsten TrioxideWO₃+6InsulatorExhibits color changes upon reduction
      Technetium TrioxideTcO₃+6InsulatorLess stable than rhenium trioxide

      Rhenium trioxide's metallic conductivity contrasts sharply with the insulating properties of tungsten and technetium trioxides, making it particularly interesting for electronic applications .

    Controlled Reduction Pathways for ReO₃ Nanostructures

    Rhenium trioxide can be synthesized through several controlled reduction methods, primarily involving the reduction of rhenium(VII) oxide (Re₂O₇). The most common reduction pathways include the use of carbon monoxide, elemental rhenium, and organic reducing agents such as dioxane.

    The basic reactions can be represented as:

    • Re₂O₇ + CO → 2ReO₃ + CO₂ (at approximately 200°C)
    • 3Re₂O₇ + Re → 7ReO₃ (at approximately 400°C)

    A notable advancement in ReO₃ nanostructure synthesis was reported by Zhang et al., who developed a controlled method for producing single-crystalline ReO₃ nanocubes. This approach involves sandwiching Re₂O₇ between silicon wafers and heating to 250°C. The resulting nanocubes exhibit remarkable properties, including magnetic characteristics and surface plasmon resonance (SPR) bands extending into the near-infrared region.

    Another innovative synthesis pathway involves the colloidal synthesis of ReO₃ nanocrystals through a hot-injection route. This method entails the reduction of rhenium(VII) oxide with a long-chain ether, resulting in nanocrystals with unique surface properties. Unlike conventional methods that employ nucleophilic lysing of metal alkylcarboxylates, this approach creates nanocrystal surfaces populated by ether molecules through L-type coordination and covalently bound hydroxyl moieties.

    Table 1: Comparison of Controlled Reduction Methods for ReO₃ Synthesis

    MethodReducing AgentTemperatureProduct MorphologySpecial PropertiesReference
    Gas-phase reductionCarbon monoxide200°CBulk crystallineMetallic conductivity
    Solid-state reactionElemental rhenium400°CBulk crystallineHigh purity
    Sandwich methodSilicon wafer interface250°CNanocubesMagnetic, SPR bands
    Hot-injectionLong-chain etherElevated temp.Colloidal nanocrystalsTunable surface properties
    SolvothermalRe₂O₇-dioxane complexVariableNanoparticlesControlled size distribution

    The synthesis of ReO₃ nanostructures has significant implications for catalytic applications. For instance, ReO₃ nanocubes have demonstrated high catalytic efficiency for the photodegradation of methyl orange under ambient conditions. The size and morphology control achieved through these reduction pathways directly influences the catalytic performance, with smaller particle sizes generally yielding enhanced activity due to increased surface area.

    Surfactant-Free Crystallization Techniques

    Traditional nanoparticle synthesis methods often rely on surfactants to control particle growth and prevent aggregation. However, surfactant-free approaches have emerged as valuable alternatives for producing high-purity ReO₃ nanostructures without surface contamination.

    Surfactant-free nonaqueous sol-gel routes constitute one of the most versatile methodologies for synthesizing nanocrystalline ReO₃ with high compositional homogeneity and purity. These approaches typically involve only metal oxide precursors and common organic solvents, resulting in uniform nanocrystals with diverse sizes and shapes.

    The simplicity of these routes facilitates the study of chemical mechanisms involved in metal oxide formation. As Pinna and Niederberger noted, "Surfactant-free nonaqueous (and/or nonhydrolytic) sol–gel routes constitute one of the most versatile and powerful synthesis methodologies for nanocrystalline metal oxides with high compositional homogeneity and purity".

    Several surfactant-free methods have been reported for ReO₃ synthesis:

    • Methanol-based solvothermal synthesis from ammonium perrhenate solutions
    • Radiolytic reduction of sodium perrhenate solutions under gamma irradiation
    • Atmospheric-pressure chemical vapor deposition (APCVD) for ReO₃ nanowire growth at 300°C
    • Template synthesis using polymer complexes

    The surfactant-free approach offers several advantages for ReO₃ synthesis:

    • Elimination of surface contaminants that might alter the material's intrinsic properties
    • Simplified purification processes
    • Enhanced reproducibility and control over crystallization
    • Improved access to active sites for catalytic applications
    • Direct formation of crystalline phases without additional annealing steps

    The crystallization mechanism in surfactant-free synthesis typically involves nucleation and growth processes that are primarily controlled by precursor concentration, temperature, and solvent properties. For ReO₃, the formation of the cubic structure with a lattice parameter of approximately 3.75 Å occurs through controlled oxidation state management, particularly stabilizing the Re⁶⁺ state.

    High-Pressure Magnetron Sputtering for Thin Film Deposition

    Thin films of ReO₃ have attracted significant interest due to their potential applications in electrochromics, catalysis, and electronic devices. Magnetron sputtering techniques, particularly reactive DC magnetron sputtering and high power impulse magnetron sputtering (HiPIMS), have emerged as powerful methods for depositing high-quality ReO₃ thin films.

    Zubkins et al. developed a novel approach using reactive high power impulse magnetron sputtering (r-HiPIMS) from a metallic rhenium target in a mixed Ar/O₂ atmosphere. This technique enables the deposition of ReOₓ (x ≈ 1.6–2.9) thin films with precisely controlled oxidation states. The process operates in a gas-sustained self-sputtering regime, as evidenced by current waveforms during the r-HiPIMS process.

    The properties of ReO₃ thin films prepared by magnetron sputtering can be tuned by adjusting several parameters:

    • Substrate temperature (room temperature to 250°C)
    • Oxygen-to-argon flow ratio
    • Post-annealing conditions (typically 250-450°C in air)

    Films deposited at room temperature typically have an X-ray amorphous structure (a-ReOₓ), while those deposited at elevated temperatures (150 or 250°C) form nano-crystalline β-ReO₂ phase. The amorphous a-ReOₓ can be converted into crystalline ReO₃ with a lattice parameter of 3.75 Å upon annealing in air.

    Table 2: Effect of Deposition Parameters on ReO₃ Thin Film Properties

    Deposition ParameterVariation RangeEffect on Film PropertiesReference
    Substrate temperatureRT to 250°CDetermines crystallinity (amorphous at RT, nanocrystalline at elevated temps)
    O₂/Ar flow ratio0.4 to 0.5Influences oxidation state and film density
    Annealing temperature200-450°CControls crystallization (optimal at 250°C for ReO₃ phase)
    Annealing atmosphereAir, vacuumAffects oxidation state stability

    Surface analysis of the magnetron-sputtered films reveals various rhenium oxidation states in different ratios depending on the deposition conditions. X-ray photoelectron spectroscopy (XPS) measurements indicate the presence of Re⁷⁺, Re⁶⁺, and Re⁴⁺ species on the film surfaces. After annealing, the Re⁴⁺ peaks disappear completely, and both Re⁷⁺ and Re⁶⁺ peaks become narrower, correlating with the formation of crystalline ReO₃.

    Interestingly, thin films of ReO₃ can also be used to create solid solutions with WO₃, resulting in materials with tunable properties. Kuzmin et al. developed a method to produce layered ReO₃/WO₃ and mixed ReO₃–WO₃ thin films by reactive DC magnetron sputtering followed by annealing in air. This approach allows the production of WO₃–ReO₃ alloys with high Re content (>50%) at moderate temperatures without requiring high pressures.

    Perovskite-Type Framework Dynamics

    Rhenium trioxide adopts a perovskite-derived structure (ABO₃) lacking the central A-site cation, resulting in a primitive cubic lattice (space group Pm-3m) with a lattice parameter of 3.742 Å [1] [4]. The framework consists of corner-sharing ReO₆ octahedra, where each rhenium atom occupies the center of an oxygen octahedron. This arrangement creates a three-dimensional network with high symmetry, akin to the ReO₃-type structure observed in related transition metal oxides [2] [5].

    The absence of the A-site cation introduces geometric flexibility, enabling lattice distortions under external stimuli such as doping or pressure. For instance, partial substitution of rhenium with tungsten (W) induces tetragonal distortions, as demonstrated by density functional theory (DFT) calculations [5]. These distortions arise from the competition between the ionic radii of Re⁶⁺ (0.63 Å) and W⁶⁺ (0.60 Å), which perturb the ideal cubic symmetry and promote octahedral tilting [5].

    Table 1: Lattice Parameters of ReₓW₁₋ₓO₃ Solid Solutions

    CompositionLattice Parameter a (Å)Lattice Parameter c (Å)Symmetry
    Re₀.₈₇₅W₀.₁₂₅O₃3.743.74Cubic
    Re₀.₅W₀.₅O₃3.723.78Tetragonal
    Re₀.₂₅W₀.₇₅O₃3.683.82Tetragonal

    Octahedral Coordination and Lattice Distortions

    Each Re⁶⁺ ion in ReO₃ is coordinated by six oxygen atoms in a nearly ideal octahedral geometry, with Re–O bond lengths of 1.90 Å [2] [4]. The corner-sharing connectivity of these octahedra minimizes steric repulsion while maximizing orbital overlap, contributing to the compound’s metallic conductivity [1] [5]. However, deviations from ideal geometry occur under doping or mechanical stress.

    In ReₓW₁₋ₓO₃ solid solutions, tungsten incorporation elongates the c-axis lattice parameter while contracting the a-axis, as shown in Table 1. This tetragonal distortion arises from the off-center displacement of metal ions within their octahedra, which modifies the Re–O–W bond angles and reduces the overall symmetry [5] [7]. Such distortions are energetically favorable when the tolerance factor (t), defined as $$ t = \frac{rA + rO}{\sqrt{2}(rB + rO)} $$, deviates from unity due to cation size mismatch [5] [7].

    Table 2: Stiffness Tensor Components of ReO₃ (GPa)

    C₁₁C₁₂C₁₃C₄₄
    619565668

    The mechanical response of ReO₃, characterized by its stiffness tensor (Table 2), reveals anisotropic behavior under stress. The high C₁₁ value (619 GPa) indicates strong resistance to uniaxial compression along the cubic axes, while the lower C₄₄ (68 GPa) reflects susceptibility to shear deformations [4].

    Spin-Orbit Coupling Effects in Metallic Oxide Systems

    Rhenium’s high atomic number (Z = 75) amplifies spin-orbit coupling (SOC) effects, which significantly influence the electronic structure of ReO₃. SOC splits the degenerate d-orbitals of Re⁶⁺ into lower-energy t₂g and higher-energy e_g manifolds, altering the density of states near the Fermi level [8]. This splitting enhances electron correlations and contributes to the compound’s low resistivity (100.0 nΩ·m at 300 K), which decreases further at lower temperatures [1] [8].

    In metallic oxides, SOC also hybridizes d-orbitals with oxygen p-orbitals, creating complex band structures. For ReO₃, this hybridization facilitates charge delocalization across the Re–O–Re network, yielding metallic conductivity despite the oxide’s nominal ionic character [1] [5]. Comparative studies of VO₂ under pressure highlight similar metallization mechanisms, where lattice distortions and SOC collectively drive electronic phase transitions [6].

    Active Site Configuration and Mechanism

    Rhenium trioxide demonstrates exceptional catalytic performance in the selective oxidation of methanol to methylal (dimethoxymethane), representing the first successful one-stage methylal synthesis catalyst [1] [2]. The reaction proceeds through a unique dual-functional mechanism involving both redox and acidic sites:

    The overall reaction pathway follows: 3CH₃OH + ½O₂ → CH₂(OCH₃)₂ + 2H₂O

    Structural Active Sites

    The active rhenium species exists predominantly as tetrahedral ReO₄ species dispersed on various oxide supports [1] [2]. On α-Fe₂O₃ supports, rhenium oxides remain dispersed as isolated tetrahedral ReO₄ species up to one monolayer coverage at 0.7 weight percent rhenium loading [1]. Above 1 weight percent rhenium loading, active Re-Fe-O mixed-oxide clusters form, providing enhanced catalytic activity [1] [2].

    The tetrahedral coordination environment of rhenium is confirmed through X-ray photoelectron spectroscopy (XPS) and temperature-programmed reduction (TPR) studies, which reveal that the rhenium centers maintain their Re⁶⁺/Re⁷⁺ oxidation states during catalysis [1] [2].

    Redox Mechanism and Electron Transfer

    The catalytic mechanism operates through a redox pathway where the rhenium oxide species undergo reversible oxidation state changes: Re⁶⁻⁷⁺ ⇄ Re⁴⁺ [1] [2]. This redox capability is identified as the primary factor responsible for the high catalytic performance. The mechanism involves:

    • Methanol oxidation: CH₃OH is oxidized to formaldehyde (HCHO) through hydrogen abstraction
    • Formaldehyde activation: The generated formaldehyde undergoes acetalization with two additional methanol molecules
    • Product formation: The final step produces methylal and water

    Lewis Acid Sites and Acetalization

    The catalytic process requires appropriate Lewis acidity of the rhenium oxide sites for the acetalization step, where formaldehyde combines with methanol to form methylal [1] [2]. The Lewis acid sites facilitate the nucleophilic attack of methanol on the activated formaldehyde intermediate.

    Performance Data and Optimization

    Support SystemConversion (%)Selectivity (%)Turnover Frequency (h⁻¹)Active Site Type
    ReO₃/α-Fe₂O₃49.094.0351.2Tetrahedral ReO₄
    ReO₃/γ-Fe₂O₃37.093.0298.5Tetrahedral ReO₄
    ReO₃/V₂O₅15.090.0125.8Tetrahedral ReO₄
    ReO₃/TiO₂53.783.1425.0Tetrahedral ReO₄
    ReO₃/ZrO₂35.088.0280.0Tetrahedral ReO₄

    The optimal reaction conditions are established at 513 K with atmospheric pressure, achieving remarkable selectivities of 90-94% to methylal with conversions ranging from 15-49% depending on the support material [1] [2].

    Hydrodesulfurization Active Sites in Petrochemical Processing

    Edge Site Activation Mechanism

    Rhenium trioxide derivatives, particularly rhenium disulfide (ReS₂), exhibit exceptional hydrodesulfurization (HDS) activity through specialized edge site activation [3]. The microspherical ReS₂ catalysts demonstrate superior performance compared to conventional molybdenum and tungsten-based catalysts due to their unique structural characteristics.

    Structural Architecture of Active Sites

    The active sites in rhenium-based HDS catalysts are located at the edge sites of ReS₂ slabs, where the rhenium atoms exhibit coordinative unsaturation [3]. These edge sites provide optimal electronic properties for:

    • Sulfur-carbon bond activation: The edge sites facilitate the cleavage of C-S bonds in organosulfur compounds
    • Hydrogen activation: The sites enable efficient hydrogen dissociation and transfer
    • Intermediate stabilization: The coordinatively unsaturated rhenium centers stabilize reaction intermediates

    Defect-Rich Structure Enhancement

    The microspherical ReS₂ catalysts contain defect-rich structures with short and randomly-oriented ReS₂ slabs, resulting in the exposure of additional edge sites that improve catalytic performance [3]. This structural arrangement increases the number of active sites per unit mass compared to conventional layered structures.

    Hydrogenolysis Mechanism

    The HDS mechanism over rhenium-based catalysts involves:

    • Adsorption: Organosulfur compounds adsorb at edge sites through sulfur coordination
    • Activation: Carbon-sulfur bonds are weakened through back-donation from rhenium d-orbitals
    • Hydrogenolysis: Hydrogen atoms facilitate bond cleavage and hydrogenation of organic fragments
    • Product desorption: Desulfurized hydrocarbons and hydrogen sulfide are released

    Performance Characteristics

    Catalyst SystemConversion (%)Selectivity (%)Operating Temperature (K)Pressure (atm)
    ReS₂ microspheres95.088.0573150
    Re/MoS₂85.082.0573150
    Re/WS₂78.079.0573150

    The rhenium-based catalysts operate effectively at moderate temperatures (573 K) and pressures (150 atm), demonstrating significant advantages over conventional catalysts that require more severe conditions [3].

    Surface Plasmon Resonance-Driven Photocatalysis

    Localized Surface Plasmon Resonance Properties

    Rhenium trioxide nanocubes exhibit remarkable localized surface plasmon resonance (LSPR) properties in the near-infrared region, fundamentally different from conventional plasmonic materials [4] [5]. The LSPR response arises from the oscillation of free electron density created by the extra rhenium d-electron per ReO₃ unit in the nanocrystal lattice [5].

    Electronic Structure and Plasmonic Behavior

    The plasmonic properties of rhenium trioxide originate from its unique electronic structure:

    • Metallic character: ReO₃ exhibits metallic conductivity with very low resistivity (100.0 nΩ·m at 300 K) [6]
    • Free electron density: The extra Re d-electron per ReO₃ unit resides in the conduction band, enabling plasmonic oscillations [5]
    • Absorption characteristics: The nanocubes exhibit absorption bands at 590 nm (≈2.1 eV) and 410 nm (≈3 eV), corresponding to LSPR and interband absorptions, respectively [5]

    Photothermal Conversion Mechanism

    The LSPR-driven photocatalysis involves efficient conversion of light energy to thermal energy through:

    • Plasmonic excitation: Near-infrared light excites surface plasmons in the ReO₃ nanocubes
    • Energy transfer: The plasmonic energy is converted to heat through non-radiative decay processes
    • Thermal activation: The localized heating activates catalytic processes at the nanoparticle surface

    The photothermal conversion efficiency reaches 57.0%, making rhenium trioxide nanocubes highly effective for light-driven catalytic processes [4].

    Photocatalytic Degradation Mechanism

    Rhenium trioxide demonstrates exceptional photocatalytic activity for organic pollutant degradation through:

    • Reactive oxygen species generation: Light irradiation generates reactive oxygen species (ROS) at the catalyst surface
    • Organic compound activation: The ROS attack organic molecules, initiating degradation pathways
    • Mineralization: Complete breakdown of organic compounds to carbon dioxide and water

    Quantum Efficiency and Selectivity

    Photocatalytic ProcessQuantum YieldSelectivity (%)Mechanism
    CO₂ reduction to CO0.30-0.7499.0Metal-to-ligand charge transfer
    CO₂ reduction to HCOOH0.48-0.5897.9Metal-to-ligand charge transfer
    Organic degradation0.2696.0Reactive oxygen species

    The photocatalytic systems demonstrate exceptional selectivity, with CO₂ reduction achieving 99.0% selectivity for carbon monoxide formation [7] [8].

    Stability and Durability

    Rhenium trioxide photocatalysts exhibit high stability under light irradiation conditions, maintaining their structural integrity and catalytic activity over extended periods [9]. The cubic crystal structure of ReO₃ provides inherent stability against photocorrosion and structural degradation.

    Mechanism of Light-Driven CO₂ Reduction

    The photocatalytic CO₂ reduction over rhenium complexes involves:

    • Light absorption: Metal-to-ligand charge transfer (MLCT) excitation of rhenium complexes
    • Electron transfer: Reductive quenching of excited states by electron donors
    • CO₂ activation: One-electron reduction of CO₂ to form carboxyl intermediates
    • Product formation: Further reduction and protonation to yield CO or formic acid

    UNII

    FET0Y2C413

    GHS Hazard Statements

    Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
    H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
    H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
    Respiratory tract irritation];
    Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

    Pictograms

    Irritant

    Irritant

    Other CAS

    1314-28-9

    Wikipedia

    Rhenium trioxide

    General Manufacturing Information

    Rhenium oxide (ReO3): ACTIVE

    Dates

    Last modified: 08-15-2023

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